

# Spectroscopic Data of 5-Methyl-3-heptene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-3-heptene

Cat. No.: B085671

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This guide provides a comprehensive analysis of the spectroscopic data for **5-methyl-3-heptene**, a branched alkene of interest in various chemical research and development sectors. As this compound exists as a mixture of cis and trans isomers, this guide will address the spectroscopic features that differentiate these stereoisomers where applicable. The following sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

## Molecular Structure and Isomerism

**5-Methyl-3-heptene** is an acyclic alkene with the molecular formula  $C_8H_{16}$  and a molecular weight of 112.21 g/mol [1]. Its structure consists of a seven-carbon chain with a double bond at the third position and a methyl group at the fifth position. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations.

Caption: cis and trans isomers of **5-Methyl-3-heptene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **5-methyl-3-heptene** are not readily available in public databases, we can predict the chemical shifts and splitting patterns based on established principles.

### $^1H$ NMR Spectroscopy (Predicted)

The proton NMR spectrum of **5-methyl-3-heptene** would exhibit distinct signals for the vinylic, allylic, and alkyl protons. The key differentiating feature between the cis and trans isomers would be the coupling constant between the vinylic protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
H3, H4 (Vinylic)	5.2 - 5.5	Multiplet	The chemical shifts of these protons are highly dependent on the stereochemistry. The coupling constant (J-value) between H3 and H4 is expected to be ~15 Hz for the trans isomer and ~10 Hz for the cis isomer.
H2 (Allylic)	~2.0	Multiplet	This proton is adjacent to the double bond and will be deshielded.
H5 (Allylic)	~2.2	Multiplet	This proton is also in an allylic position and is further substituted.
H6	~1.3	Multiplet	
H1, H7, C5-CH <sub>3</sub>	0.8 - 1.0	Triples and Doublet	These methyl groups will appear in the upfield region of the spectrum.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on data from similar compounds, the predicted <sup>13</sup>C NMR chemical shifts for **5-methyl-3-heptene** are presented below.

Carbon Assignment	Predicted Chemical Shift (ppm)
C3, C4 (Vinyllic)	125 - 135
C2 (Allylic)	~35
C5 (Allylic)	~40
C6	~30
C1, C7, C5-CH <sub>3</sub>	10 - 25

## Infrared (IR) Spectroscopy

The IR spectrum of **5-methyl-3-heptene** is expected to show characteristic absorption bands for the alkene and alkyl functional groups. While the full experimental spectrum is not publicly available, a vapor phase IR spectrum is noted in the Wiley SpectraBase.[1]

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (sp <sup>2</sup> C-H)	3000 - 3100	Medium
C-H stretch (sp <sup>3</sup> C-H)	2850 - 3000	Strong
C=C stretch	1640 - 1680	Medium to Weak
C-H bend (alkane)	1375 - 1470	Medium

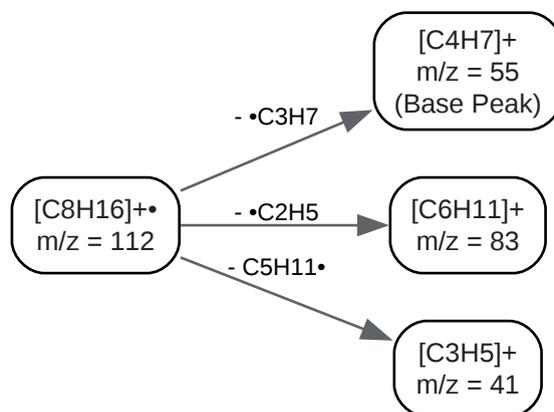
## Mass Spectrometry (MS)

The mass spectrum of **5-methyl-3-heptene** provides information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[1]

**Molecular Ion:** The molecular ion peak (M<sup>+</sup>) is expected at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular weight of C<sub>8</sub>H<sub>16</sub>.

**Key Fragments:** The most abundant fragments observed in the mass spectrum are:

- $m/z$  55: This is the base peak and likely corresponds to the loss of a propyl radical, forming a stable allylic carbocation.
- $m/z$  83: This fragment could result from the loss of an ethyl radical.
- $m/z$  41: This is another common fragment for alkenes, corresponding to an allyl cation.



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Caption: Proposed major fragmentation pathways for **5-Methyl-3-heptene**.

## Experimental Methodologies

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

### NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the **5-methyl-3-heptene** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a clean vial.
- Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.<sup>[2]</sup>

- Cap the NMR tube securely.

#### Data Acquisition (<sup>1</sup>H NMR):

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

## Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid **5-methyl-3-heptene** sample onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.<sup>[3][4]</sup>

## Electron Ionization Mass Spectrometry (EI-MS)

- Introduce a small amount of the volatile **5-methyl-3-heptene** sample into the mass spectrometer, typically via a gas chromatograph (GC) for separation of the cis and trans isomers.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[5][6]</sup>
- This causes ionization and fragmentation of the molecules.

- The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

## Conclusion

The spectroscopic data of **5-methyl-3-heptene**, including NMR, IR, and MS, provide a detailed picture of its molecular structure. While experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are not widely available, predictions based on established principles offer valuable insights. The mass spectrometry data from NIST confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the formation of stable allylic cations. The IR spectrum is expected to show typical absorptions for an alkene. This guide serves as a comprehensive resource for researchers and scientists working with **5-methyl-3-heptene**, aiding in its identification and characterization.

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